Home > Products > Screening Compounds P11090 > Steroid antagonist, 2
Steroid antagonist, 2 -

Steroid antagonist, 2

Catalog Number: EVT-1577192
CAS Number:
Molecular Formula: C29H34O2
Molecular Weight: 414.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Steroid antagonist, 2 refers to a specific class of compounds that inhibit the action of steroid hormones. These compounds are essential in pharmacology, particularly in the treatment of hormone-related disorders. The classification of steroid antagonists typically includes glucocorticoid antagonists, mineralocorticoid antagonists, and androgen receptor antagonists. Each of these subcategories targets specific steroid hormones and their receptors, influencing a variety of physiological processes.

Source and Classification

Steroid antagonists are derived from various chemical structures, often modified to enhance their efficacy and specificity. The classification can be broken down as follows:

  • Glucocorticoid Antagonists: Block the effects of glucocorticoids (e.g., cortisol).
  • Mineralocorticoid Antagonists: Inhibit the action of mineralocorticoids (e.g., aldosterone).
  • Androgen Receptor Antagonists: Target androgen hormones (e.g., testosterone).

These compounds are synthesized through various chemical methods, which include traditional organic synthesis and more modern techniques like click chemistry.

Synthesis Analysis

The synthesis of steroid antagonists often involves multi-step organic reactions. One notable method is the Gewald three-component reaction, which allows for the construction of complex thiophene derivatives that can serve as precursors to steroid antagonists. For instance, starting materials such as acetophenones react with methyl cyanoacetate and elemental sulfur to yield substituted thiophenes with high yields (up to 92%) .

Another approach involves nucleophilic substitution reactions, where various functional groups are introduced to modify the biological activity of the steroid framework. For example, a nucleophilic substitution with 5-chloro-2,4-dihydroxybenzaldehyde can enhance the compound's affinity for its target receptor .

Molecular Structure Analysis

The molecular structure of steroid antagonists typically features a steroid backbone modified with various functional groups that confer specificity and potency. Key structural characteristics include:

  • Steroid Core: A tetracyclic structure consisting of four fused rings.
  • Functional Groups: Hydroxyl (-OH), carbonyl (C=O), and halogen substituents that can influence binding affinity and selectivity.

Data from studies show that modifications at specific positions on the steroid skeleton can significantly alter biological activity .

Chemical Reactions Analysis

Steroid antagonists undergo several chemical reactions during their synthesis, including:

  • Rearrangement Reactions: These are used to convert precursor compounds into desired products with specific functionalities.
  • Reductive Amination: This process is often employed to introduce amine groups into the steroid structure, enhancing receptor binding properties.
  • Click Chemistry: A modern approach that facilitates the rapid assembly of complex molecules by forming stable covalent bonds between azides and alkynes .

These reactions are crucial for developing compounds with improved pharmacological profiles.

Mechanism of Action

The mechanism of action for steroid antagonists typically involves competitive inhibition at hormone receptors. For example:

  1. Binding: The antagonist binds to the steroid receptor, preventing the natural hormone from exerting its effects.
  2. Conformational Change: This binding induces a change in the receptor conformation, blocking downstream signaling pathways.
  3. Physiological Effects: Consequently, this inhibition can lead to reduced effects associated with excessive hormone levels, such as inflammation or fluid retention .

Quantitative Structure-Activity Relationship (QSAR) models are often employed to predict how structural changes affect biological activity .

Physical and Chemical Properties Analysis

Steroid antagonists exhibit diverse physical and chemical properties:

  • Solubility: Many steroid antagonists are lipophilic due to their steroid backbone, affecting their absorption and distribution in biological systems.
  • Stability: The stability of these compounds can vary; some may degrade rapidly in serum while others maintain their integrity over extended periods .
  • Melting Points and Boiling Points: These properties vary widely based on structural modifications but are crucial for determining suitable formulation conditions.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly used to characterize these properties .

Applications

Steroid antagonists have significant applications in medicine:

  • Hormonal Disorders: Used in conditions like Cushing's syndrome or hyperaldosteronism where hormone levels need regulation.
  • Cancer Therapy: Certain androgen receptor antagonists are employed in treating prostate cancer by blocking testosterone's effects on tumor growth.
  • Inflammatory Diseases: Glucocorticoid antagonists can help manage conditions characterized by chronic inflammation.

Research continues into new applications for these compounds, particularly in targeted therapies that minimize side effects associated with traditional steroid treatments .

Fundamental Concepts in Steroid Antagonism

Definitions: Agonist vs. Antagonist Activity in Steroid Pharmacology

Steroid hormones (e.g., cortisol, aldosterone, testosterone) exert their effects by binding to intracellular nuclear receptors, ligand-dependent transcription factors that regulate gene expression. Agonists (e.g., cortisol for the glucocorticoid receptor, GR) induce a conformational change in the receptor, enabling its dimerization, nuclear translocation, DNA binding to hormone response elements (HREs), and recruitment of co-activators to initiate transcription. This genomic signaling underlies physiological responses like metabolic regulation and anti-inflammatory effects [4] [7].

Antagonists competitively or allosterically disrupt this process. They bind receptors but prevent the structural rearrangements required for transcriptional activation. For example, the glucocorticoid antagonist mifepristone occupies the GR ligand-binding domain (LBD) yet stabilizes a conformation where the coactivator-binding interface (AF-2 helix) remains inaccessible. This blocks transactivation of glucocorticoid-responsive genes without degrading the receptor [3] [9]. Crucially, antagonists may exhibit "selective receptor modulation," where they inhibit only a subset of agonist-induced functions (e.g., transactivation but not transrepression), as seen in dissociative steroids like vamorolone [9].

Table 1: Core Differences Between Steroid Agonists and Antagonists

CharacteristicAgonistAntagonist
Receptor BindingHigh affinityHigh affinity
Receptor ConformationActivates AF-2 helix; promotes coactivator recruitmentBlocks AF-2 helix formation; may recruit corepressors
Genomic EffectTransactivation/transrepression of target genesBlocks agonist-dependent gene transcription
Primary OutcomePhysiological response (e.g., anti-inflammation)Suppression of agonist-induced signaling
Example CompoundCortisol (GR agonist)Mifepristone (GR antagonist)

Classification of Steroid Antagonists: Type I vs. Type II Mechanisms

Steroid antagonists are categorized by their molecular mechanisms of action:

Type I: Competitive AntagonistsThese bind orthosterically (the native ligand-binding pocket) with equal or greater affinity than the agonist, preventing agonist binding through steric hindrance. Their action is reversible and concentration-dependent. Examples include:

  • Spironolactone: Binds mineralocorticoid receptor (MR) LBD, displacing aldosterone to inhibit sodium reabsorption [2] [3].
  • Mifepristone: Competes with cortisol/progesterone at GR/PR LBDs but induces an inactive receptor conformation [3] [9].

Type II: Allosteric/Non-Competitive AntagonistsThese bind distinct sites outside the orthosteric pocket, inducing conformational changes that:

  • Reduce agonist affinity (allosteric inhibition).
  • Impair receptor dimerization, DNA binding, or cofactor recruitment.
  • Promote receptor degradation or cytoplasmic sequestration.Examples include:
  • Finerenone: A non-steroidal MR antagonist that alters MR-coactivator interactions without competing directly with aldosterone in binding assays [2].
  • Vamorolone: A steroidal modulator that binds GR but fails to induce full transactivation (GRE-dependent transcription) while retaining transrepression (NF-κB inhibition) [9].

Table 2: Classification of Steroid Receptor Antagonists

CharacteristicType I (Competitive)Type II (Allosteric/Non-competitive)
Binding SiteOrthosteric pocketAllosteric site
Agonist DisplacementDirect competitionIndirect modulation of agonist affinity
Receptor FateInert complexAltered function/degradation
Key ExamplesSpironolactone (MR), Mifepristone (GR/PR)Finerenone (MR), Vamorolone (GR)
Selectivity PotentialLower (structural similarity to agonists)Higher (targets unique regulatory sites)

Historical Evolution of Steroid Antagonist Discovery

The development of steroid antagonists progressed through three key phases:

  • Steroidal Antagonists (1950s–1980s):
  • Spirolactones: The first MR antagonist, SC-5233 (1957), was derived from modifying progesterone. Its successor, spironolactone (SC-9420), launched in 1960, featured a 7α-thioacetyl group enhancing oral bioavailability and MR binding. Despite efficacy, spironolactone exhibited off-target progestogenic/antiandrogenic effects due to structural promiscuity [2].
  • Glucocorticoid Antagonists: Mifepristone (RU-486), synthesized in 1980, demonstrated potent GR/PR antagonism. Its steroidal scaffold allowed orthosteric competition but limited receptor specificity [3] [8].
  • Refined Steroidal Analogs (1980s–2000s):Efforts focused on improving selectivity:
  • Eplerenone (2003): A spironolactone derivative with a 9,11-epoxy group, reducing off-target binding by 90%. It became a first-line MR antagonist for heart failure but retained low GR affinity [2].
  • Onapristone: A PR antagonist with reduced androgenic activity compared to mifepristone [8].
  • Non-Steroidal Antagonists (2010s–Present):High-throughput screening (HTS) and structural biology enabled novel scaffolds:
  • MR Antagonists: Finerenone (BAY 94–8862) emerged from HTS of >10,000 compounds. Its dihydropyridine core confers pure antagonism, tissue distribution distinct from steroidal MRAs, and efficacy in diabetic kidney disease [2].
  • AR Antagonists: Enzalutamide (2005) and darolutamide bypass resistance to first-gen antagonists (e.g., bicalutamide) by inhibiting AR nuclear translocation and DNA binding. MEL-6, a novel AR antagonist (2024), inhibits AR mutants like T878A via a benzamide-thiophene scaffold [10].
  • Dissociative Steroids: Vamorolone (2010s) exemplifies GR ligands designed for "agonist/antagonist hybrids," dissociating transrepression (therapeutic) from transactivation (side effects) [9].

Table 3: Milestones in Steroid Antagonist Development

PeriodKey DevelopmentsExample Compounds
1950s–1980sSteroidal antagonists; empirical screeningSpironolactone, Mifepristone
1980s–2000sSelective steroidal analogs; receptor cloningEplerenone, Onapristone
2010s–PresentNon-steroidal antagonists; structure-based designFinerenone (MR), Enzalutamide (AR), Vamorolone (GR)

Properties

Product Name

Steroid antagonist, 2

IUPAC Name

(8S,10R,13S,14S,17S)-17-hydroxy-13-methyl-10-[(4-methylphenyl)methyl]-17-prop-1-ynyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one

Molecular Formula

C29H34O2

Molecular Weight

414.6 g/mol

InChI

InChI=1S/C29H34O2/c1-4-14-29(31)17-13-25-24-10-9-22-18-23(30)11-16-28(22,26(24)12-15-27(25,29)3)19-21-7-5-20(2)6-8-21/h5-8,12,18,24-25,31H,9-11,13,15-17,19H2,1-3H3/t24-,25-,27-,28+,29-/m0/s1

InChI Key

NSUUUQRFPXZFLI-ZPCMSWJYSA-N

Synonyms

RU 43044
RU-43044

Canonical SMILES

CC#CC1(CCC2C1(CC=C3C2CCC4=CC(=O)CCC43CC5=CC=C(C=C5)C)C)O

Isomeric SMILES

CC#C[C@@]1(CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)CC[C@@]43CC5=CC=C(C=C5)C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.